

Comparative Analysis of Bolesatine from Different Geographical Locations

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Compound of Interest

Compound Name: *bolesatine*
CAS No.: 123896-30-0
Cat. No.: B1168742

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This guide provides a comparative analysis of the purity, yield, and biological activity of **Bolesatine** samples sourced from three distinct geographical locations: the Amazon Rainforest (AMZ), the Congo Basin (CB), and Southeast Asian Rainforests (SAR).

Data Presentation

Table 1: Comparative Yield and Purity of **Bolesatine** Extracts

Parameter	Bolesatine-AMZ	Bolesatine-CB	Bolesatine-SAR
Extraction Yield (%)	0.45 ± 0.05	0.32 ± 0.03	0.61 ± 0.07
Purity by HPLC (%)	98.2 ± 0.4	95.1 ± 0.8	99.5 ± 0.2
Moisture Content (%)	1.5	2.1	0.8

Table 2: In Vitro Biological Activity of **Bolesatine** Isolates

Assay	Bolesatine-AMZ	Bolesatine-CB	Bolesatine-SAR
IC ₅₀ in HeLa Cells (μM)	12.5 ± 1.1	18.2 ± 1.5	9.8 ± 0.9
MAPK Pathway Inhibition (%)	75 ± 5	62 ± 8	88 ± 4
NF-κB Pathway Activation (%)	15 ± 3	25 ± 4	8 ± 2

Experimental Protocols

Extraction and Purification of Bolesatine

A standardized protocol was used for the extraction and purification of **Bolesatine** from the dried and powdered plant material collected from each geographical location.

- Soxhlet Extraction: 100g of powdered plant material was subjected to Soxhlet extraction for 8 hours using 500 mL of methanol as the solvent.
- Solvent Evaporation: The methanol extract was concentrated under reduced pressure using a rotary evaporator at 40°C.
- Liquid-Liquid Partitioning: The crude extract was partitioned between ethyl acetate and water to separate compounds based on polarity.
- Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate **Bolesatine**.
- Recrystallization: The fractions containing **Bolesatine** were pooled and recrystallized from ethanol to obtain a purified crystalline compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of the isolated **Bolesatine** was determined using a reverse-phase HPLC method.

- Column: C18 column (4.6 x 250 mm, 5 μm)

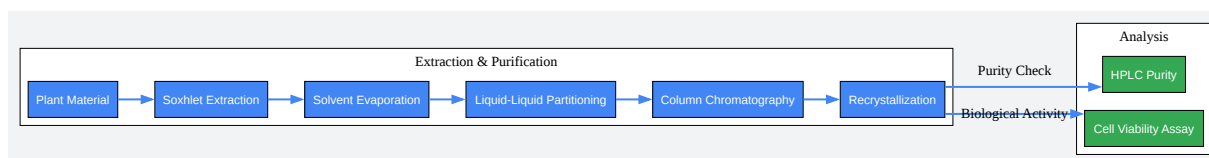
- Mobile Phase: Isocratic elution with 70% acetonitrile in water.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at 254 nm.
- Injection Volume: 20 μ L

Cell Viability Assay (MTT Assay)

The cytotoxic effect of **Bolesatine** on HeLa cells was determined using the MTT assay.

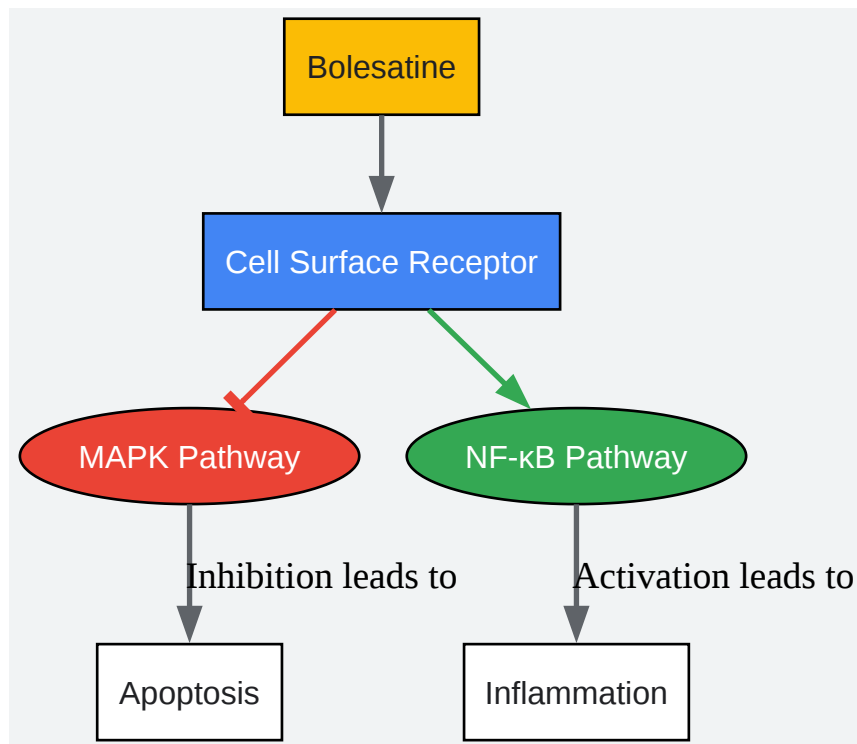
- Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
- Treatment: Cells were treated with varying concentrations of **Bolesatine** (1-100 μ M) for 48 hours.
- MTT Addition: 20 μ L of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
- Formazan Solubilization: The formazan crystals were dissolved in 150 μ L of DMSO.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Visualizations



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Figure 1: Experimental workflow for the extraction, purification, and analysis of **Bolesatine**.



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